molecular formula C19H20N2O4S B5600488 (3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

Cat. No.: B5600488
M. Wt: 372.4 g/mol
InChI Key: VTCVNTUHBIYQQK-IFXJQAMLSA-N
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Description

(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a complex organic compound with a unique structure that combines elements of thiazole, benzoxepine, and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the construction of the benzoxepine and pyrrole rings. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid may be studied for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be investigated for its pharmacological properties

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure could also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    2-Hydroxy-2-methylpropiophenone: Another compound with a complex structure used in photoinitiation reactions.

Uniqueness

What sets (3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid apart is its combination of thiazole, benzoxepine, and pyrrole rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-16(26-12(2)20-11)17(22)21-8-14-9-25-15-6-4-3-5-13(15)7-19(14,10-21)18(23)24/h3-6,14H,7-10H2,1-2H3,(H,23,24)/t14-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCVNTUHBIYQQK-IFXJQAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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